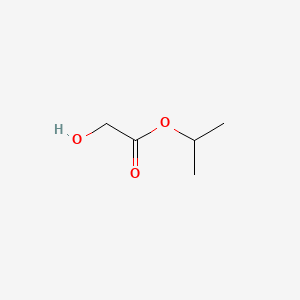
Glicolado de isopropilo
Descripción general
Descripción
Isopropyl glycolate, while not directly studied in the provided papers, is related to various isopropyl and glycoside compounds that have been the subject of recent research. The studies explore the synthesis, reactivity, and applications of isopropyl-based glycosides and related compounds, which can provide insights into the broader category of isopropyl esters and ethers, including isopropyl glycolate.
Synthesis Analysis
The synthesis of isopropyl-based glycosides has been demonstrated through various methods. For instance, isopropenyl glycosides have been synthesized by reacting anomeric acetates with the Tebbe reagent, leading to efficient glycosylation of monosaccharide hemiacetal donors . Similarly, tri-isopropylsilyl thioglycosides were synthesized through base-promoted SN2 substitution or Lewis acid-promoted glycosylation . Another method involved the conversion of glycals to cis-1,2-isopropylidene-alpha-glycosides using epoxidation followed by ZnCl(2)-catalyzed addition of acetone . These methods highlight the versatility of isopropyl groups in glycoside synthesis, which could be extrapolated to the synthesis of isopropyl glycolate.
Molecular Structure Analysis
The molecular structure of isopropyl-based compounds has been a focus in several studies. For example, the differentiation of flavonol glucoside and galactoside isomers was achieved by combining chemical isopropylidenation with mass spectrometry, which allowed for the identification of isomers based on molecular weight differences . The structure of isopropylidene glycerol was elucidated using physico-chemical constants, providing a basis for understanding the structural aspects of isopropyl-containing compounds .
Chemical Reactions Analysis
Isopropyl-based glycosides have been shown to undergo various chemical reactions. Isopropenyl glycosides, for instance, can be activated as glycosyl donors by electrophiles, leading to transglycosylation reactions . The reactivity of these compounds can be directed towards electrophilic addition across the vinyl ether double bond under certain conditions . These studies demonstrate the chemical versatility of isopropyl glycosides, which could inform the reactivity of isopropyl glycolate in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl-based compounds have been characterized in several studies. For instance, isopropyl alcohol was used as a solvent for the preparation of silicone–urea copolymers, and its reactivity with bis(4-isocyanatocyclohexyl)methane was investigated, showing very low reactivity at room temperature . The thermal and mechanical characterization of the resulting copolymers indicated the formation of microphase-separated systems with excellent tensile strengths . These findings provide insights into the solvent properties of isopropyl alcohol, which could be relevant to the solvent behavior of isopropyl glycolate.
Aplicaciones Científicas De Investigación
Intermediario farmacéutico
El glicolato de isopropilo se utiliza como intermediario farmacéutico . Esto significa que se utiliza en la síntesis de diversos fármacos. Los fármacos exactos que se producen con él son información confidencial de las empresas farmacéuticas.
Solubilidad en agua
El glicolato de isopropilo es ligeramente soluble en agua . Esta propiedad puede ser útil en diversas aplicaciones donde se requiere una solubilidad ligera, como en ciertos tipos de sistemas de administración de fármacos o en la producción de ciertos tipos de materiales biocompatibles.
Estabilidad
El glicolato de isopropilo es estable en las condiciones de almacenamiento recomendadas . Esto lo convierte en un buen candidato para su uso en proyectos a largo plazo, ya que no se degrada ni reacciona fácilmente con otras sustancias.
Incompatibilidad con agentes oxidantes
El glicolato de isopropilo es incompatible con los agentes oxidantes . Esta información es importante para las consideraciones de seguridad en el laboratorio y en entornos industriales.
Papel en la biosíntesis del glicolato
El glicolato de isopropilo juega un papel en la biosíntesis del glicolato, una plataforma química importante tanto en la industria de los materiales poliméricos como en la cosmética . La producción microbiana de glicolato a menudo encuentra desafíos asociados con un flujo metabólico desequilibrado, lo que lleva a un título notablemente bajo .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Isopropyl glycolate is a derivative of glycolic acid . Glycolic acid primarily targets the enzyme Glucose-6-phosphate 1-dehydrogenase, acting as an inhibitor . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses.
Mode of Action
It can be inferred from the action of glycolic acid that it interacts with its target enzyme, inhibiting its function . This interaction and the resulting changes can affect various biochemical pathways.
Biochemical Pathways
Isopropyl glycolate is likely involved in the glycolate biosynthetic pathway . Key enzymes in this pathway include citrate synthase (gltA), isocitrate lyase (aceA), isocitrate dehydrogenase kinase/phosphatase (aceK), and glyoxylate reductase (ycdW) . Overexpression of these enzymes in E. coli has been shown to increase glycolate production . The downstream effects of this pathway can lead to the production of glycolate, a valuable chemical used in various industries .
Pharmacokinetics
It’s known that the solubility of a drug in physiological media directly impacts its pharmacokinetics, which is ultimately related to the therapeutic efficacy of the drug .
Result of Action
The result of Isopropyl glycolate’s action is the production of glycolate . In a study where the glycolate biosynthetic pathway was optimized, a strain of E. coli produced 3.02 g/L glycolate with a 97.32% theoretical yield in shake-flask cultivation . The titer further increased to 15.53 g/L in a fed-batch experiment .
Action Environment
The action, efficacy, and stability of Isopropyl glycolate can be influenced by various environmental factors. For instance, the storage environment can impact the stability of the compound . It’s recommended to store Isopropyl glycolate in a well-ventilated place and keep the container tightly closed . Furthermore, the production of glycolate from Isopropyl glycolate can be influenced by the metabolic environment within the microbial host .
Propiedades
IUPAC Name |
propan-2-yl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKIQQBSVTWCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211362 | |
| Record name | Isopropyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623-61-0 | |
| Record name | Isopropyl glycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl hydroxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 623-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl glycolate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35MP6VQ38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



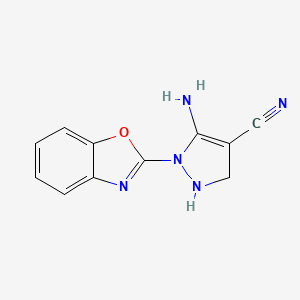
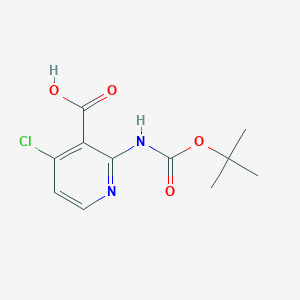
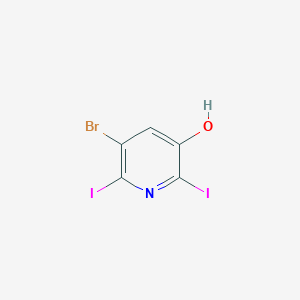

![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
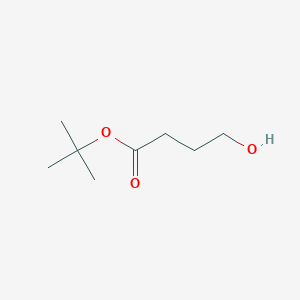
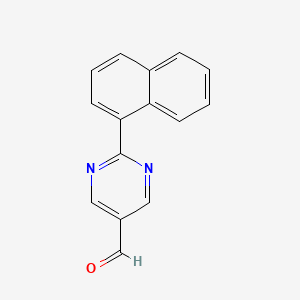
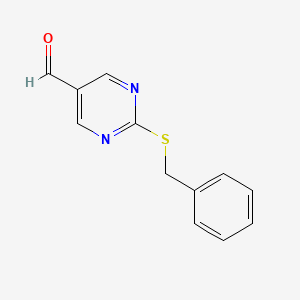



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)

